

(R)-N-Boc-3-Bromo-beta-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-N-Boc-3-Bromo-beta-phenylalanine

Cat. No.: B1332858

[Get Quote](#)

An In-depth Technical Guide to **(R)-N-Boc-3-Bromo-beta-phenylalanine**: A Cornerstone for Advanced Peptide and Medicinal Chemistry

Introduction

(R)-N-Boc-3-Bromo-beta-phenylalanine is a non-canonical, protected amino acid that has emerged as a pivotal building block for researchers and scientists in the field of drug development and medicinal chemistry. Unlike its alpha-amino acid counterparts that form the primary structure of natural proteins, this beta-amino acid derivative offers unique conformational properties, enhanced stability, and a strategic functional handle for chemical modification. The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise incorporation into complex molecular architectures, while the bromine atom on the phenyl ring serves as a versatile point for synthetic diversification. This guide provides a comprehensive overview of its core properties, the scientific rationale behind its use, validated experimental workflows, and its applications in modern research.

Core Molecular Profile

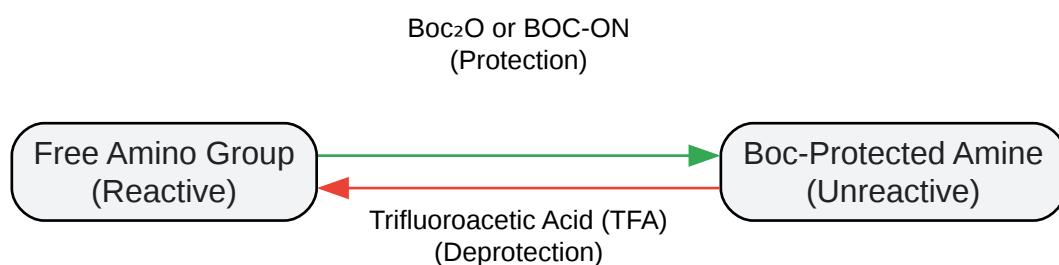
A precise understanding of the fundamental properties of **(R)-N-Boc-3-Bromo-beta-phenylalanine** is essential for its effective use in a laboratory setting. The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₈ BrNO ₄	[1] [2] [3]
Molecular Weight	344.20 g/mol	[1] [2] [3]
IUPAC Name	(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid	[1]
CAS Number	501015-16-3	[1] [4]
Synonyms	(R)-3-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid; Boc-(R)-3-Amino-3-(3-bromo-phenyl)-propionic acid	[1]
InChI Key	UTYRIGRZLZNTLR-LLVKDONJSA-N	[1]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to off-white solid/powder	[1] [2] [3] [4]
Purity	Typically ≥97%	[1] [2] [3]
Solubility	Slightly soluble in water	[5]
Storage Conditions	Store at 0-8 °C, sealed and preserved	[2] [4]
Stability	Stable under recommended storage conditions; incompatible with strong oxidizing agents	[5]


The Strategic Rationale for Use: A Chemist's Perspective

The utility of **(R)-N-Boc-3-Bromo-beta-phenylalanine** is not accidental; it is a result of its deliberate chemical design. Each component of the molecule serves a distinct and critical purpose in synthetic chemistry.

The N-Boc Protecting Group: Ensuring Synthetic Control

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its function is to temporarily "mask" the reactivity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.

- **Expertise & Experience:** The choice of the Boc group is strategic. It is stable under a wide range of reaction conditions, including those used for peptide bond formation (coupling), but can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection without compromising other sensitive functional groups in the molecule. This selective reactivity is the foundation of modern stepwise synthesis, such as Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Caption: The Boc protection and deprotection cycle.

The 3-Bromo-phenyl Side Chain: A Gateway for Diversification

The bromine atom on the phenyl ring is a key feature that elevates this molecule beyond a simple structural unit. It acts as a versatile chemical handle, enabling a wide array of post-synthetic modifications.

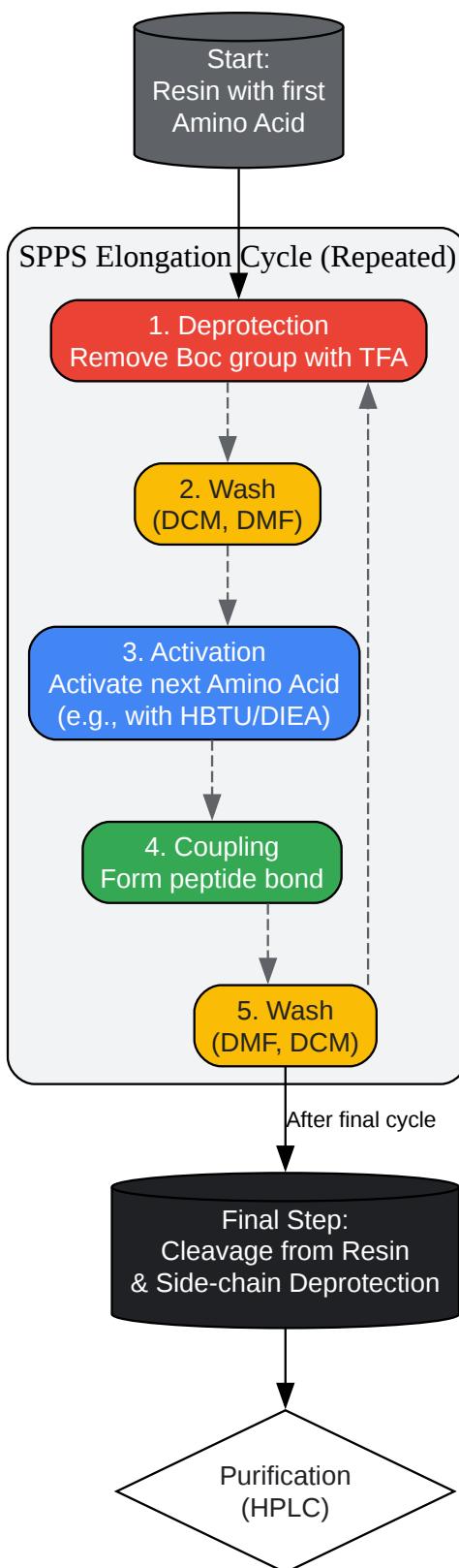
- **Expertise & Experience:** The bromo-substituent is an ideal precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows chemists to introduce new carbon-carbon or carbon-heteroatom bonds at a specific position, which is invaluable for:
 - **Structure-Activity Relationship (SAR) Studies:** By systematically modifying the side chain, researchers can probe how molecular structure affects biological activity, leading to the optimization of drug candidates.[\[3\]](#)
 - **Bioconjugation:** The reactive nature of the bromine atom facilitates the attachment of fluorescent dyes, imaging agents, or other bioactive molecules to peptides or proteins.[\[2\]](#)
 - **Enhanced Biological Activity:** The incorporation of bromine can itself enhance the potency or alter the pharmacological profile of the final compound.[\[2\]](#)

Foundational Synthetic Methodologies

The primary application of **(R)-N-Boc-3-Bromo-beta-phenylalanine** is its incorporation into larger molecules. Below are representative protocols and workflows that illustrate its use.

Protocol 3.1: A Validated Method for N-Boc Protection

While users typically purchase this compound with the Boc group already attached, understanding its synthesis is fundamental. The following protocol is a highly reliable and widely cited method for the N-Boc protection of amino acids, adapted from *Organic Syntheses*.


- **Trustworthiness:** This procedure is self-validating due to its high yields, use of stable and commercially available reagents, and straightforward purification steps. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.[\[6\]](#)

Step-by-Step Methodology:

- Dissolution: Dissolve the starting amino acid (e.g., 3-Bromo-beta-phenylalanine) in a 1:1 mixture of aqueous triethylamine and a suitable organic solvent like dioxane.[6]
- Reagent Addition: Add 1.1 equivalents of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) to the stirred solution.[6]
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amino acid (which is ninhydrin-positive) by TLC. The reaction is typically complete within 3-5 hours.[6]
- Aqueous Workup: Dilute the reaction mixture with water and perform several extractions with a non-polar solvent like ethyl ether to remove the unreacted BOC-ON and byproducts.[6]
- Acidification & Isolation: Carefully acidify the aqueous layer to a pH of ~2.5 with cold hydrochloric acid. This will cause the Boc-protected amino acid product to precipitate as an oil or solid.[6]
- Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The final product can be crystallized from a solvent system like hexane to yield a pure, white solid.[6]

Workflow 3.2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis and the primary context in which **(R)-N-Boc-3-Bromo-beta-phenylalanine** is used.[3] The workflow involves the stepwise addition of amino acids to a growing chain anchored to a solid polymer resin.

[Click to download full resolution via product page](#)

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

The unique structural and chemical features of **(R)-N-Boc-3-Bromo-beta-phenylalanine** make it a valuable tool in several research areas:

- Peptide Synthesis: It serves as a fundamental building block for creating novel peptides with tailored properties. Beta-amino acids, when incorporated into peptide backbones, can induce unique helical or turn structures and often confer resistance to enzymatic degradation, enhancing their therapeutic potential.[2]
- Drug Development: In pharmaceutical research, it is used to synthesize new drug candidates. The bromo-phenylalanine moiety is a feature in molecules designed for cancer therapy and the treatment of neurological disorders.[2][3][7]
- Anticancer Agents: Researchers can modify the phenylalanine structure to enhance bioactivity and selectivity against cancer cells. For example, it has been used in the synthesis of inhibitors targeting pathways involved in tumor growth and resistance.[2][3]
- Antiviral Compounds: The synthesis of various beta-phenylalanine derivatives has been explored for the development of agents with antiviral properties.[7]

Conclusion

(R)-N-Boc-3-Bromo-beta-phenylalanine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its carefully designed structure, featuring a conformationally distinct beta-amino acid backbone, a reliable Boc protecting group, and a versatile brominated side chain, provides researchers with a powerful platform for constructing complex molecules. From fundamental peptide synthesis to the development of next-generation therapeutics for cancer and neurological diseases, this compound provides the precision, control, and flexibility required to push the boundaries of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-N-BOC-3-BROMO- β -PHENYLALANINE | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 5. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and interest in medicinal chemistry of β -phenylalanine derivatives (β -PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-N-Boc-3-Bromo-beta-phenylalanine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332858#r-n-boc-3-bromo-beta-phenylalanine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com